4-(Diphenylphosphino)benzoic acid

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organophosphorus chemistry during the mid-to-late 20th century. While specific historical documentation of its initial synthesis is limited in the available literature, the compound's discovery can be traced to research efforts focused on creating multifunctional ligands that could serve dual roles in coordination chemistry. The compound represents an advancement in the design of phosphine ligands that incorporate additional functional groups to enhance their coordination capabilities and expand their application scope.

The synthesis methodology for this compound has been documented in various research contexts, with one notable preparation involving the reaction of sodium diphenylphosphide with appropriate halogenated benzoic acid derivatives. This synthetic approach reflects the general strategy employed for creating phosphine-containing compounds during the period of rapid development in organometallic chemistry. The compound's emergence coincided with increasing interest in developing more sophisticated ligand systems for catalytic applications, particularly in the context of transition metal-catalyzed organic transformations.

Research conducted by various groups has established the compound's utility in multiple synthetic applications, with early work focusing on its coordination behavior with different metal centers. The compound's development was driven by the need for ligands that could provide both electronic and steric effects in metal complexes, making it particularly valuable for applications requiring precise control over catalytic activity and selectivity.

Structural Features and Molecular Geometry

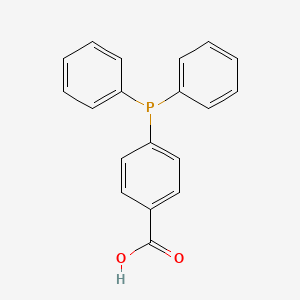

This compound exhibits a distinctive molecular architecture characterized by the presence of both a tertiary phosphine group and a carboxylic acid functionality attached to a benzene ring in a para configuration. The compound's molecular formula C19H15O2P reflects the presence of 19 carbon atoms, 15 hydrogen atoms, 2 oxygen atoms, and 1 phosphorus atom, resulting in a molecular weight of 306.30 grams per mole.

The structural characteristics of this compound can be analyzed through various spectroscopic techniques, with Nuclear Magnetic Resonance spectroscopy providing detailed insights into its molecular geometry. The 1H Nuclear Magnetic Resonance spectrum typically shows characteristic patterns for the aromatic protons, with distinct signals corresponding to the phenyl groups attached to phosphorus and the substituted benzene ring bearing the carboxylic acid group.

Table 1: Physical and Chemical Properties of this compound

The phosphorus atom in this compound adopts a trigonal pyramidal geometry, with the two phenyl groups and the substituted benzene ring occupying the three coordination sites. This arrangement creates a chiral center at phosphorus, although the compound is typically used as a racemic mixture in most applications. The carboxylic acid group provides additional coordination possibilities, enabling the compound to function as a bidentate ligand in certain coordination environments.

The electronic properties of the compound are influenced by the electron-withdrawing nature of the carboxylic acid group, which affects the electron density at the phosphorus center. This electronic modulation contributes to the compound's effectiveness as a ligand in various catalytic systems, where the balance between electron donation and withdrawal can be crucial for optimal performance.

Role in Modern Organophosphorus Chemistry

This compound has established itself as a significant component in contemporary organophosphorus chemistry, serving multiple roles across various research domains and practical applications. The compound's primary importance lies in its function as a ligand in transition metal catalysis, where its unique structural features enable enhanced catalytic performance in cross-coupling reactions.

In palladium-catalyzed transformations, this compound has demonstrated superior selectivity and purity compared to related compounds. Recent research has shown that the compound facilitates the synthesis of various organic products through both traditional Heck reactions and oxidative Heck reactions, with consistently better performance attributed to the electronic effects and coordination properties of its carboxylic acid group. The electron-withdrawing nature of the carboxylate functionality, combined with its chelating capabilities, provides enhanced stabilization of metal complexes during catalytic cycles.

The compound's versatility extends to pharmaceutical development, where it plays a role in drug design by facilitating the development of new pharmaceuticals targeting specific biological pathways. Its ability to form stable complexes with metal ions makes it particularly valuable in medicinal chemistry applications where metal-based therapeutic agents are being investigated.

Table 2: Applications of this compound in Modern Chemistry

In material science applications, this compound contributes to the synthesis of advanced materials, including polymers and nanomaterials essential in electronics and coatings. The compound's incorporation into these materials provides improved performance characteristics through its ability to coordinate with metal centers and modify the electronic properties of the resulting materials.

The compound's role in analytical chemistry centers on its use as a reagent for detecting and quantifying metal ions in various samples. This application is particularly valuable in environmental monitoring and quality control processes, where precise determination of metal content is crucial for regulatory compliance and safety assessment.

Research in coordination chemistry has extensively utilized this compound to study metal-ligand interactions, contributing to the fundamental understanding necessary for developing new catalysts and materials. The compound's ability to undergo oxidation to form phosphine oxide derivatives adds another dimension to its utility, as demonstrated in studies where the phosphine group is converted to the corresponding oxide during reaction processes.

The synthesis of coordination polymers represents another significant application area, where this compound serves as a building block for creating extended structures with unique properties. Research has shown that during certain reactions, the compound can be oxidized to its phosphine oxide form, which then participates in polymer formation through coordination with metal centers.

Properties

IUPAC Name |

4-diphenylphosphanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15O2P/c20-19(21)15-11-13-18(14-12-15)22(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMHDTPYKRTARV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347910 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2129-31-9 | |

| Record name | 4-(Diphenylphosphino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylphosphino)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Comparative Analysis of Preparation Methods

The following table summarizes the key preparation methods for 4-(diphenylphosphino)benzoic acid along with their advantages and limitations:

| Method | Advantages | Limitations |

|---|---|---|

| Mitsunobu Reaction | High selectivity and yield | Requires careful control of reaction conditions |

| Palladium-Catalyzed Phosphination | Versatile for various substrates | Long reaction times and high temperatures |

| Nucleophilic Substitution | Simplicity and direct approach | May require activation of substrates |

| Photostimulated Synthesis | Novel approach with potential for improved yields | Limited to specific conditions and substrates |

Research Findings

Recent research has focused on optimizing these preparation methods to enhance yield and reduce reaction times. For instance, studies indicate that using microwave heating in palladium-catalyzed reactions can significantly improve yields, although initial trials reported lower yields (around 26%) which can be optimized further through fine-tuning reaction parameters.

Additionally, the use of alternative solvents or additives during the Mitsunobu reaction has been shown to affect both yield and stereochemistry of the final products, highlighting the importance of solvent choice in synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphino)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxide.

Reduction: The compound can act as a reductant in certain reactions.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as diisobutylaluminum hydride (DIBAL-H) can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products

Oxidation: The major product is the corresponding phosphine oxide.

Reduction: The major product is the reduced form of the compound.

Substitution: The major products are substituted derivatives of this compound.

Scientific Research Applications

4-(Diphenylphosphino)benzoic acid is extensively utilized in various catalytic reactions due to its ability to form stable complexes with transition metals. Below are some notable applications:

Suzuki Coupling Reactions

This compound serves as a ligand in the synthesis of organostannoxane-supported palladium nanoparticles, which exhibit high activity and selectivity in Suzuki coupling reactions—essential for forming carbon-carbon bonds .

Mitsunobu Reaction

In the Mitsunobu reaction, it acts as both a reductant and a pronucleophile, facilitating the inversion of secondary alcohols to form esters with phosphine oxide groups. This reaction is notable for achieving high stereochemical purity without the need for extensive purification processes .

Hydrogenation Reactions

This compound has been employed in the development of polymetallic ruthenium-zinc complex catalysts for the hydrogenation of levulinic acid to γ-valerolactone, showcasing its versatility in different catalytic environments.

Coordination Chemistry

The compound's phosphine group allows it to form complexes with various metal ions, enhancing its utility in coordination chemistry. Interaction studies have demonstrated its potential for significant transformations when reacting with organotin compounds, where oxidation of the phosphine group occurs.

Case Study 1: High-Throughput Evaluation

A study evaluated over 40 phosphine reductants, including this compound, for their effectiveness in cleaving disulfide bonds in engineered monoclonal antibodies. The research highlighted the compound's performance relative to other phosphines and established conditions for efficient reduction and conjugation reactions .

Case Study 2: Viral Peptide Conjugates

Research involving the conjugation of this compound with octaethylene glycol demonstrated its application in drug delivery systems targeting chromatin. This study illustrated how the compound can facilitate metal-warhead delivery mechanisms through peptide conjugation .

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphino)benzoic acid primarily involves its role as a ligand in catalytic processes. The phosphine group coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. These complexes can activate substrates, lower activation energies, and enhance reaction rates . The molecular targets include palladium, ruthenium, and other transition metals involved in catalytic cycles .

Comparison with Similar Compounds

Phosphine vs. Phosphinoyl Groups

- The diphenylphosphino group (-PPh₂) in this compound is a stronger electron donor than its oxidized counterpart, triphenylphosphinoyl (-PPh₃O), which forms hydrogen-bonded networks in crystals . This oxidation state significantly reduces metal-coordination ability, limiting catalytic applications.

- In OER studies, this compound reacts with oxygen intermediates on NiFe catalysts, reducing OER current by ~20% and altering Tafel slopes. Its reduced phosphine group is critical for this reactivity, unlike oxidized derivatives .

Carboxylic Acid vs. Ester/Iodo Substituents

- The carboxylic acid group enables hydrogen bonding (e.g., dimerization in Mn-complexes) and pH-dependent solubility, whereas ester or iodo derivatives (e.g., 2-(diphenylphosphino)phenyl 4-iodobenzoate) are less polar and used in radiolabeling or as tin precursors .

Stability and Compatibility

- Alkaline Environments: Unlike thioanisole-based probes, this compound remains stable in alkaline electrolytes, making it suitable for OER studies under harsh conditions .

- Thermal Stability: The phosphine group’s susceptibility to oxidation requires inert handling, whereas 4-(triphenylphosphinoyl)benzoic acid is air-stable but less reactive .

Biological Activity

4-(Diphenylphosphino)benzoic acid (DPBA) is an organophosphorus compound notable for its unique structural features, which include a phosphine group and a carboxylic acid moiety. This dual functionality allows DPBA to engage in various catalytic processes, particularly in organic synthesis and materials science. The compound has garnered attention for its biological activity, primarily through its role as a ligand in catalysis and its interactions with biological systems.

- Molecular Formula : C₁₉H₁₅O₂P

- Molecular Weight : 314.30 g/mol

- Functional Groups : Phosphine and carboxylic acid

The presence of these functional groups enables DPBA to act as both an acidic and nucleophilic species, facilitating its participation in a variety of chemical reactions.

Catalytic Applications

DPBA is widely recognized for its role in catalyzing important organic reactions, such as:

- Suzuki Coupling Reactions : DPBA is utilized as a ligand in the synthesis of palladium nanoparticles, enhancing their catalytic efficiency for carbon-carbon bond formation. Studies have shown that palladium nanoparticles supported by DPBA exhibit high activity and selectivity in Suzuki reactions, with reported turnover frequencies (TOF) that surpass those of traditional catalysts .

- Mitsunobu Reaction : In this reaction, DPBA serves as a bifunctional reagent, acting both as a reductant and a pronucleophile. This property allows for the stereospecific inversion of secondary alcohols, resulting in high yields of esters with phosphine oxide groups .

1. Suzuki Coupling with Magnetite-Supported Pd Nanoparticles

A study investigated the catalytic performance of magnetite-supported palladium nanoparticles functionalized with DPBA. The best-performing catalyst demonstrated remarkable efficiency in the Suzuki coupling of bromobenzene with phenylboronic acid, achieving 95% conversion within 30 minutes at 65 °C. This study highlighted the leaching behavior of palladium species from the nanoparticles, suggesting that dissolved palladium ions were responsible for the observed catalytic activity rather than the solid nanoparticles themselves .

| Catalyst Type | Reaction Conditions | Conversion (%) | Notes |

|---|---|---|---|

| Fe₃O₄dpa@Pd₀.₅ | Ethanol/Water (1:1) | 95 | High TOF for C–C coupling |

| Fe₃O₄dpa@Pd₀.₁ | Aqueous Phase Reduction | 90 | Effective for nitrophenol reduction |

2. Interaction with Organotin Compounds

Research has explored the reactions between DPBA and various organotin precursors. These interactions often result in significant transformations, including oxidation of the phosphine group to phosphine oxides. Such studies indicate potential applications in coordination chemistry and materials development, although direct biological interactions remain less documented .

Biological Implications

While most studies focus on DPBA's catalytic properties, there are emerging interests in its biological implications:

- Cellular Uptake Studies : The size and stability of nanoparticles stabilized by phosphines like DPBA are relevant for biomedical applications, particularly concerning their interaction with cellular systems. Research indicates that phosphine-stabilized nanoparticles can exhibit cytotoxic properties against cancer cells due to their ability to penetrate cellular membranes .

- Potential Toxicity : As indicated by safety data, DPBA poses irritant risks to skin and eyes, necessitating caution during handling. Its impact on respiratory systems further emphasizes the need for protective measures when used in laboratory settings .

Q & A

Basic: What are the key synthetic strategies for preparing 4-(diphenylphosphino)benzoic acid and its derivatives?

Answer:

The synthesis typically involves coupling reactions between ethacrynic acid (EA-CO2H) derivatives and this compound. A common method utilizes EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents to form stable amide or ester linkages. For example:

- Step 1: Derivatize ethacrynic acid into EA-(C=O)O(CH2)2OH.

- Step 2: React with this compound via EDCI/DMAP-mediated coupling to yield ligands (e.g., LP in 62% yield) .

- Purification: Silica chromatography is used for isolation, with characterization via NMR, IR, and elemental analysis.

Table 1: Example Yields from Coupling Reactions

| Ligand | Yield (%) | Application |

|---|---|---|

| LP | 62 | Ru(II/III) coordination |

| LN2 | 81 | Antiproliferative studies |

Basic: How is the molecular geometry of this compound characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key structural features include:

- Dihedral Angles: The benzoic acid ring forms angles of 75.64° and 80.88° with the two phenylphosphine groups .

- Hydrogen Bonding: Inversion dimers linked by O–H⋯O interactions create R₂²(8) motifs in the crystal lattice .

- Bond Lengths: The P–C bond length is ~1.81 Å, consistent with typical phosphine ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.